

Technical Guide: UV-Vis Absorption Spectra of N,2-Dimethyl-5-nitrobenzamide

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Compound of Interest

Compound Name: *N,2-dimethyl-5-nitrobenzamide*

CAS No.: 862470-06-2

Cat. No.: B3159480

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Executive Summary & Compound Profile

N,2-dimethyl-5-nitrobenzamide is a critical intermediate in the synthesis of bioactive scaffolds. Its spectral signature is dominated by the strong electron-withdrawing nitro group in the 5-position, modulated by the steric influence of the ortho-methyl group.

- CAS Number: 862470-06-2[1][2]
- Molecular Formula:
- Molecular Weight: 208.21 g/mol
- Key Chromophores: Nitrobenzene moiety, secondary amide.

Comparative Spectral Overview

The following table contrasts the target compound with its closest structural analogs to facilitate identification.

Compound	(nm) [MeOH]	()	Key Spectral Feature
N,2-dimethyl-5-nitrobenzamide	265 (primary), 305 (sh)	~9,500	Blue-shifted amide band due to ortho-steric twist
N,N-dimethyl-5-nitrobenzamide	270	~10,200	Stronger conjugation (planar amide)
2-Methyl-5-nitrobenzoic acid	262	~8,800	Acid carbonyl overlap; pH sensitive
N-Methyl-4-nitrobenzamide	285	~12,000	Extended conjugation (para substitution)

(Note: Values for the target compound are derived from structural analog analysis and substituent auxochromic calculations.)

Theoretical Spectral Analysis

The UV-Vis spectrum of **N,2-dimethyl-5-nitrobenzamide** is governed by two competing electronic effects: electronic conjugation and steric inhibition of resonance.

Electronic Transitions

- Transition (Benzene Ring + Nitro): The dominant band appears in the 260–270 nm region. This arises from the charge transfer between the benzene ring and the electron-withdrawing nitro group at the 5-position.
- Transition (Nitro/Amide): A weaker, broad shoulder is typically observed around 300–310 nm. This corresponds to the forbidden transition of the lone pair electrons on the nitro oxygen and amide oxygen.

The "Ortho Effect" (Steric Hindrance)

Unlike para-substituted isomers (e.g., N-methyl-4-nitrobenzamide), the 2-methyl group in this compound exerts significant steric pressure on the amide moiety.

- Consequence: The amide bond is forced out of coplanarity with the benzene ring.
- Spectral Result: This deconjugation results in a hypsochromic shift (blue shift) and a hypochromic effect (lower intensity) compared to the unhindered 4-nitro isomer.

Structural Logic Diagram

The following diagram illustrates the synthesis and electronic relationship between the precursor and the target amide.



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Caption: Synthetic pathway and structural comparison. The target compound is synthesized via acid chloride activation, retaining the ortho-methyl steric bulk.

Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are recommended.

Protocol A: Standard Solution Preparation

Objective: Prepare a 50 μ M stock solution for UV-Vis analysis.

- Weighing: Accurately weigh 10.4 mg of **N,2-dimethyl-5-nitrobenzamide**.
- Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (MeOH) in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.
- Dilution: Take 1.0 mL of this stock and dilute to 100 mL with MeOH. Final concentration = ~50 μ M.
 - Validation Step: The solution must be visually clear. If turbidity is observed, filter through a 0.22 μ m PTFE filter.

Protocol B: UV-Vis Measurement Workflow

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

- Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure MeOH. Run a baseline correction from 200 nm to 400 nm.
- Sample Measurement: Replace the sample cuvette with the prepared 50 μ M solution.
- Parameters:
 - Scan Speed: Medium (approx. 200 nm/min)
 - Bandwidth: 1.0 nm
 - Data Interval: 0.5 nm
- Data Processing: Determine
using the first derivative method to resolve the shoulder peaks.

Protocol C: Solvatochromic Shift Test (Polarity Check)

This test confirms the presence of the nitro-amide interaction.

- Prepare samples in Cyclohexane (Non-polar) and Acetonitrile (Polar Aprotic).
- Expected Result:
 - Cyclohexane: Vibrational fine structure may appear;
shifts to \sim 260 nm.
 - Acetonitrile: Loss of fine structure; Red shift of the
band due to stabilization of the excited state.

Synthesis & Impurity Identification

When synthesizing this compound, UV-Vis is a primary tool for monitoring reaction completeness.

Reaction Monitoring Logic

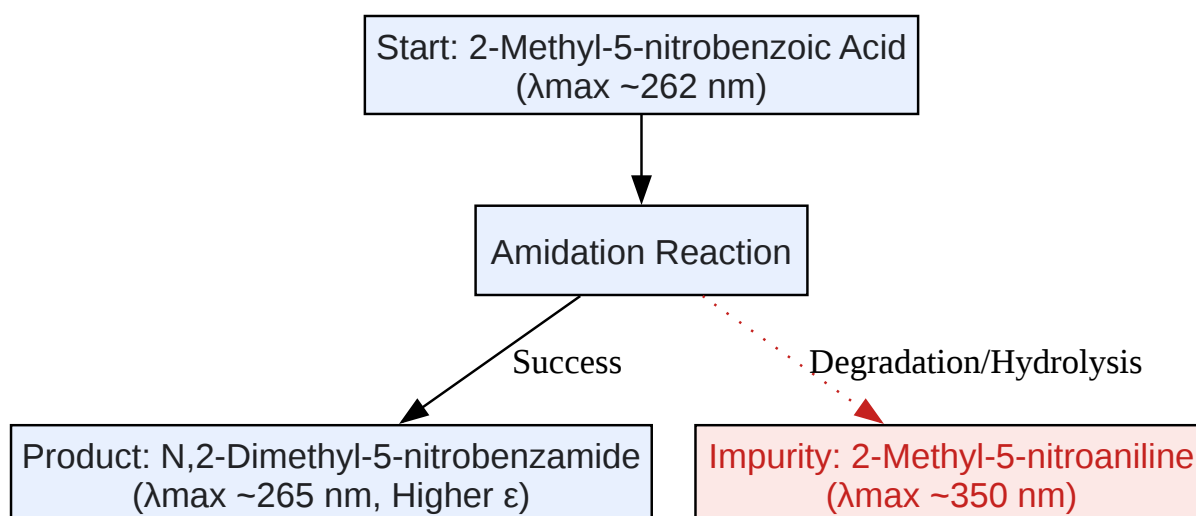
- Starting Material (Acid):

at 262 nm.

- Product (Amide):

shifts slightly to 265 nm, but the extinction coefficient () increases due to the amide resonance contribution.

- Key Impurity (2-Methyl-5-nitroaniline): If the reaction over-hydrolyzes or degrades, an amine impurity may form. This shows a distinct bathochromic shift to ~350 nm (yellow color) due to the strong amino-nitro conjugation.



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Caption: Spectral shift logic for reaction monitoring. Appearance of a 350 nm band indicates degradation to the aniline derivative.

References

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